

# A Technical Guide to Efavirenz-13C6 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Efavirenz-13C6 |           |
| Cat. No.:            | B12418588      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Efavirenz-13C6**, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Efavirenz. This document outlines commercial suppliers, technical specifications, the mechanism of action of Efavirenz, its metabolic pathways, and detailed experimental protocols for its use in research settings.

### Introduction to Efavirenz and Efavirenz-13C6

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It functions by non-competitively inhibiting the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[3] For pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, a stable isotope-labeled internal standard is indispensable for achieving accurate and reproducible results, particularly in mass spectrometry-based assays.

**Efavirenz-13C6** is the 13C-labeled version of Efavirenz, containing six carbon-13 atoms in its structure.[1] This labeling provides a distinct mass shift, allowing it to be differentiated from the unlabeled drug by a mass spectrometer while maintaining nearly identical chemical and physical properties. Its primary application is as an internal standard for the quantification of Efavirenz in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4]



# **Commercial Suppliers and Technical Data**

Several commercial suppliers provide **Efavirenz-13C6** for research purposes. The following table summarizes the key technical specifications from various vendors to aid in product selection.

| Suppli<br>er                                       | Produ<br>ct<br>Code | CAS<br>Numbe<br>r | Molec<br>ular<br>Formul<br>a                                                                       | Molec<br>ular<br>Weight<br>( g/mol<br>) | Purity                | Isotopi<br>c<br>Enrich<br>ment | Availa<br>ble<br>Sizes                                 | Storag<br>e<br>Condit<br>ion      |
|----------------------------------------------------|---------------------|-------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------|-----------------------|--------------------------------|--------------------------------------------------------|-----------------------------------|
| MedCh<br>emExpr<br>ess                             | HY-<br>10572S<br>2  | 126139<br>4-62-0  | C8 <sup>13</sup> C6H<br>9CIF3N<br>O2                                                               | 321.63                                  | Not<br>Specifie<br>d  | Not<br>Specifie<br>d           | 1 mg                                                   | Powder<br>: -20°C<br>(3<br>years) |
| Clearsy<br>nth                                     | CS-O-<br>03333      | 126139<br>4-62-0  | Cs <sup>13</sup> C6H<br>9CIF3N<br>O2                                                               | 321.6                                   | ≥<br>98.13%<br>(HPLC) | Not<br>Specifie<br>d           | 1 mg,<br>2.5 mg,<br>5 mg,<br>10 mg,<br>25 mg,<br>50 mg | 2-8°C<br>(long<br>term)           |
| Shimad<br>zu<br>Chemis<br>try &<br>Diagno<br>stics | C1057               | 126139<br>4-62-0  | C14H9Cl<br>F3NO2                                                                                   | 321.63                                  | ≥<br>98.00%           | ≥ 99%<br>13C                   | 1 mg, 5<br>mg, 10<br>mg, 25<br>mg, 100<br>mg           | Refer to<br>COA                   |
| Acanth<br>us<br>Resear<br>ch                       | EFA-<br>16-002      | 126139<br>4-62-0  | C <sub>8</sub> <sup>13</sup> C <sub>6</sub> H<br><sub>9</sub> CIF <sub>3</sub> N<br>O <sub>2</sub> | Not<br>Specifie<br>d                    | Not<br>Specifie<br>d  | Not<br>Specifie<br>d           | 50 mg                                                  | Not<br>Specifie<br>d              |

Note: Data is compiled from publicly available information on supplier websites.[4][5][6][7] Researchers should always refer to the supplier's Certificate of Analysis (COA) for the most



accurate and up-to-date specifications.

# Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Efavirenz targets the HIV-1 reverse transcriptase (RT), an enzyme critical for converting the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome. As an NNRTI, Efavirenz binds to a hydrophobic pocket on the RT enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, distorting the active site and rendering it catalytically inactive. This allosteric inhibition effectively halts DNA synthesis and prevents the virus from replicating.[3]





Click to download full resolution via product page

Mechanism of Efavirenz Action

# **Metabolic Pathway of Efavirenz**

Efavirenz is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major enzyme responsible for its metabolism is CYP2B6, with minor contributions from other enzymes like CYP2A6 and CYP3A4.[8][9][10] The primary metabolic pathway is the



hydroxylation of Efavirenz to 8-hydroxyefavirenz, which is an inactive metabolite.[9] This is followed by glucuronidation by UGT2B7, which facilitates its excretion.[11] Genetic variations in the CYP2B6 gene can significantly alter the rate of Efavirenz metabolism, affecting plasma concentrations and potentially leading to adverse effects.[8]



Click to download full resolution via product page

Primary Metabolic Pathways of Efavirenz

# Experimental Protocols Quantification of Efavirenz in Human Plasma using LC-MS/MS

This protocol provides a general methodology for the quantitative analysis of Efavirenz in human plasma, utilizing **Efavirenz-13C6** as an internal standard (IS).[12]

#### 1. Materials and Reagents:



- Efavirenz analytical standard
- Efavirenz-13C6 (Internal Standard)
- Human plasma (blank)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- 2. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of Efavirenz and Efavirenz-13C6 in methanol or ACN.
- From the stock solutions, prepare serial dilutions for calibration standards and quality control (QC) samples in a suitable solvent (e.g., 50:50 ACN:Water).
- Prepare a working solution of the internal standard (**Efavirenz-13C6**) at an appropriate concentration (e.g., 100 ng/mL).
- 3. Sample Preparation (Protein Precipitation):
- To 50 μL of plasma sample (calibrator, QC, or unknown), add 10 μL of the Efavirenz-13C6 working solution and vortex briefly.
- Add 150 μL of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions (Example):
- LC System: A suitable UHPLC or HPLC system.



- Column: A C18 reversed-phase column (e.g., Agilent Poroshell C18).[13]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient: A suitable gradient to ensure separation from matrix components.
- Injection Volume: 5-10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction
   Monitoring (MRM) mode with an electrospray ionization (ESI) source.
- MRM Transitions (example):
  - Efavirenz: m/z 314.2 → 243.9
  - Efavirenz-13C6: m/z 320.2 → 249.9[12]

#### 5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (Efavirenz/Efavirenz-13C6)
  against the nominal concentration of the calibration standards.
- Use a linear regression model with appropriate weighting to fit the curve.
- Determine the concentration of Efavirenz in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.





Click to download full resolution via product page

Workflow for LC-MS/MS Quantification



# In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of compounds like Efavirenz against HIV-1 RT.

- 1. Materials and Reagents:
- Recombinant HIV-1 Reverse Transcriptase (RT) enzyme.
- · Reaction Buffer (RB).
- Template-primer (e.g., poly(rA)-oligo(dT)).
- Labeled nucleotides (e.g., DIG-dUTP and unlabeled dATP, dCTP, dGTP, dTTP).
- Streptavidin-coated microplates.
- Anti-DIG-HRP antibody conjugate.
- HRP substrate (e.g., ABTS).
- Stop solution.
- Efavirenz (test inhibitor).
- 2. Assay Procedure:
- Prepare serial dilutions of Efavirenz in the appropriate buffer.
- In a streptavidin-coated microplate, add the template-primer, which will bind to the plate.
- Add the reaction mixture containing the dNTPs (including the labeled dUTP) and the test inhibitor (Efavirenz) at various concentrations.
- Initiate the reaction by adding the HIV-1 RT enzyme to each well.
- Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
- Wash the plate to remove unincorporated nucleotides.



- Add the Anti-DIG-HRP conjugate, which will bind to the incorporated DIG-labeled dUTP.
   Incubate and wash again.
- Add the HRP substrate. The enzyme will catalyze a color change.
- Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
- 3. Data Analysis:
- The absorbance is directly proportional to the amount of DNA synthesized and thus to the RT activity.
- Plot the percentage of RT inhibition against the logarithm of the Efavirenz concentration.
- Calculate the IC<sub>50</sub> value (the concentration of inhibitor required to reduce RT activity by 50%)
  using a suitable non-linear regression model. An IC<sub>50</sub> of approximately 1.4 μM has been
  reported for Efavirenz in this type of assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. clearsynth.com [clearsynth.com]
- 5. Efavirenz-13C6 Acanthus Research [acanthusresearch.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. Efavirenz-13C6-参数-MedChemExpress (MCE) [antpedia.com]
- 8. researchgate.net [researchgate.net]



- 9. researchgate.net [researchgate.net]
- 10. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry -PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma PMC [pmc.ncbi.nlm.nih.gov]
- 13. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Efavirenz-13C6 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418588#commercial-suppliers-of-efavirenz-13c6-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com